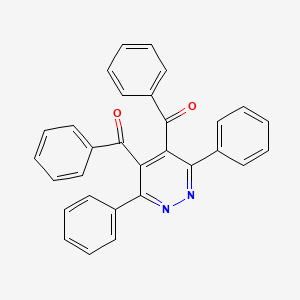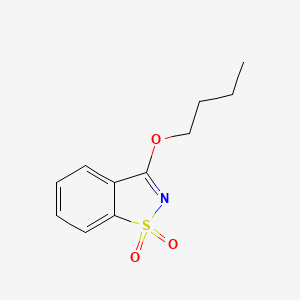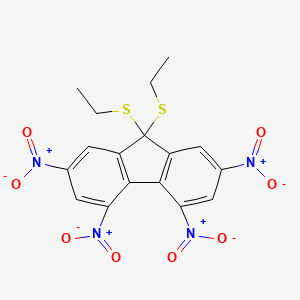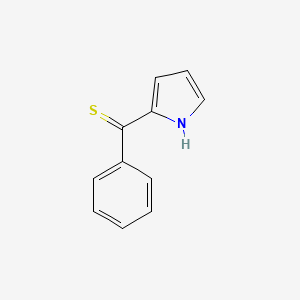
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of multiple functional groups, including amino, bromo, chloro, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:
Bromination and Chlorination:
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions involving the amino, bromo, and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, which can modulate biological pathways and molecular interactions. Specific mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the amino and bromo groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the amino and chloro groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the amino, bromo, and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
90221-44-6 |
|---|---|
Molekularformel |
C8H7BrClNO3 |
Molekulargewicht |
280.50 g/mol |
IUPAC-Name |
2-amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-8-6(11)3(2-12)5(10)4(9)7(8)13/h2,13H,11H2,1H3 |
InChI-Schlüssel |
QGAOOFNYRMDCGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1N)C=O)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)


![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)

![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
